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molecular formula C9H19NO2 B8303427 4-Hydroxy-2,2,6,6tetramethylpiperidin-1-oxide

4-Hydroxy-2,2,6,6tetramethylpiperidin-1-oxide

Cat. No. B8303427
M. Wt: 173.25 g/mol
InChI Key: FAPCFNWEPHTUQK-UHFFFAOYSA-N
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Patent
US06849210B2

Procedure details

40 g (1.0 mol) of sodium hydroxide are dissolved in 100 g of water and 200 g of ice in a 1-liter reactor having a stirrer and a cooling system. The sodium hydroxide solution is cooled to 10° C., and 105.1 g (1.0 mol) of aminoacetaldehyde dimethyl-acetal and 10 mg of the inhibitor 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxide are added. 99.5 g (1.1 mol) of acrylic acid chloride are slowly added to that solution at 10° C. over a period of 2 hours. The pH value drops slowly and ultimately is adjusted to 7. According to GC, amine is no longer present. The reaction mixture is saturated with sodium chloride and extracted three times with 200 ml of tert-butyl methyl ether. The organic phase is dried, filtered and concentrated using a rotary evaporator. The resulting oil is extracted three times with petroleum ether and then dried again using a rotary evaporator. 130 g of acrylamido-acetaldehyde dimethylacetal (81% of theory) are obtained in the form of an oil; the product is 99% according to GC.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
105.1 g
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Four
Quantity
99.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH2:7].[C:10](Cl)(=[O:13])[CH:11]=[CH2:12].[Cl-].[Na+]>O.OC1CC(C)(C)[NH+]([O-])C(C)(C)C1>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH:7][C:10](=[O:13])[CH:11]=[CH2:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
105.1 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
10 mg
Type
catalyst
Smiles
OC1CC([NH+](C(C1)(C)C)[O-])(C)C
Step Five
Name
Quantity
99.5 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Six
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The resulting oil is extracted three times with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried again
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(C=C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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